molecular formula C19H40O3 B14507242 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane CAS No. 63167-17-9

1-[(1,3-Dibutoxypropan-2-yl)oxy]octane

Katalognummer: B14507242
CAS-Nummer: 63167-17-9
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: WACYLWLCSVSSLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1,3-Dibutoxypropan-2-yl)oxy]octane is an organic compound with the molecular formula C15H32O3. It is a derivative of octane, featuring a propanyl group substituted with two butoxy groups. This compound is of interest in various fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane typically involves the reaction of 1,3-dibutoxypropan-2-ol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1,3-Dibutoxypropan-2-yl)oxy]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or alkanes.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Compounds with different functional groups replacing the butoxy groups.

Wissenschaftliche Forschungsanwendungen

1-[(1,3-Dibutoxypropan-2-yl)oxy]octane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its role as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(1,3-Dibutoxy-2-propanyl)oxy]butane: Similar structure but with a butane backbone instead of octane.

    1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Different functional groups and applications.

Uniqueness

1-[(1,3-Dibutoxypropan-2-yl)oxy]octane is unique due to its specific combination of butoxy and octane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

63167-17-9

Molekularformel

C19H40O3

Molekulargewicht

316.5 g/mol

IUPAC-Name

1-(1,3-dibutoxypropan-2-yloxy)octane

InChI

InChI=1S/C19H40O3/c1-4-7-10-11-12-13-16-22-19(17-20-14-8-5-2)18-21-15-9-6-3/h19H,4-18H2,1-3H3

InChI-Schlüssel

WACYLWLCSVSSLL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(COCCCC)COCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.